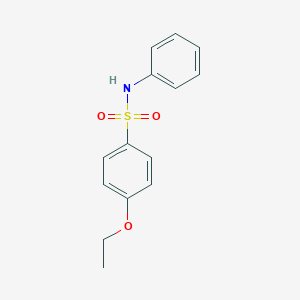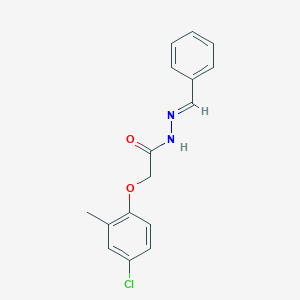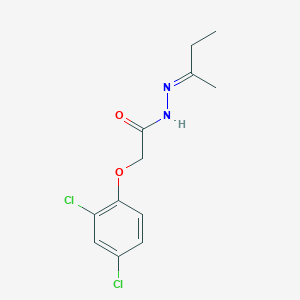
4-ethoxy-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-phenylbenzenesulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. EPN has been used in various research studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential nutrient for the growth and survival of these microorganisms, and the inhibition of its synthesis results in their death.
Biochemical and Physiological Effects:
4-ethoxy-N-phenylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at low doses. However, at higher doses, 4-ethoxy-N-phenylbenzenesulfonamide can cause liver and kidney damage, as well as other toxic effects. 4-ethoxy-N-phenylbenzenesulfonamide has also been shown to have a low potential for causing allergic reactions in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-phenylbenzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other sulfonamides. 4-ethoxy-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 4-ethoxy-N-phenylbenzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored using 4-ethoxy-N-phenylbenzenesulfonamide. One potential direction is the development of new antifungal and antibacterial agents based on the structure of 4-ethoxy-N-phenylbenzenesulfonamide. Another direction is the study of the environmental fate and transport of sulfonamides, including 4-ethoxy-N-phenylbenzenesulfonamide, in soil and water. Additionally, further research could be conducted to better understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in pharmacology and toxicology.
In conclusion, 4-ethoxy-N-phenylbenzenesulfonamide, or 4-ethoxy-N-phenylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. 4-ethoxy-N-phenylbenzenesulfonamide has unique properties and potential applications in pharmacology, toxicology, and environmental science. Its low toxicity profile and relative ease of synthesis and purification make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in various fields.
Métodos De Síntesis
4-ethoxy-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-ethoxy-N-phenylbenzenesulfonamide, which can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-chloro-N-phenylbenzenesulfonamide with ethanol in the presence of a base, or the reaction of 4-ethoxybenzenesulfonyl chloride with aniline.
Aplicaciones Científicas De Investigación
4-ethoxy-N-phenylbenzenesulfonamide has been used in various scientific research studies, including pharmacology, toxicology, and environmental science. In pharmacology, 4-ethoxy-N-phenylbenzenesulfonamide has been studied for its potential use as an antifungal and antibacterial agent. In toxicology, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the effects of sulfonamides on the liver and other organs. In environmental science, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the fate and transport of sulfonamides in soil and water.
Propiedades
IUPAC Name |
4-ethoxy-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAGDORNZLQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
